molecular formula C8H6N4O4 B12565655 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-03-0

7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B12565655
CAS No.: 144435-03-0
M. Wt: 222.16 g/mol
InChI Key: USUNOMRGVAVYAV-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities. This compound has a unique structure that includes a pyridine ring fused with a pyrazine ring, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular heterocyclization . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can lead to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and growth . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

144435-03-0

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

7-methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C8H6N4O4/c1-3-2-4-5(10-6(3)12(15)16)11-8(14)7(13)9-4/h2H,1H3,(H,9,13)(H,10,11,14)

InChI Key

USUNOMRGVAVYAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)C(=O)N2)N=C1[N+](=O)[O-]

Origin of Product

United States

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